molecular formula C15H16N6 B7555349 1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7555349
M. Wt: 280.33 g/mol
InChI Key: FOHAZGJLVIJNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug development. This compound has shown promising results in scientific research and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, it has been shown to bind to certain enzymes and receptors, leading to their inhibition. This inhibition can result in a variety of biochemical and physiological effects, depending on the specific enzyme or receptor targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine can vary depending on the specific enzyme or receptor targeted. Some of the potential effects include cell cycle arrest, apoptosis, and inhibition of angiogenesis. These effects make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its high potency and specificity. This makes it a valuable tool for studying the effects of enzyme and receptor inhibition. However, its high potency can also make it difficult to work with, as small variations in concentration can have significant effects on experimental outcomes.

Future Directions

There are many potential future directions for research on 1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action and specific targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of potential applications in drug development.
4. Investigation of the compound's effects on different cell types and in different disease models.
5. Study of the compound's potential toxicity and safety in vivo.
Conclusion:
1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine is a promising compound with potential applications in drug development. Its high potency and specificity make it a valuable tool for studying enzyme and receptor inhibition. Further research is needed to fully understand its mechanism of action and potential applications in treating various diseases.

Synthesis Methods

The synthesis of 1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of pyrazolo[3,4-d]pyrimidine-4-amine with phenylpyrrolidine in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the desired compound.

Scientific Research Applications

1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-2-4-12(5-3-1)21-15-13(9-19-21)14(17-10-18-15)20-11-6-7-16-8-11/h1-5,9-11,16H,6-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHAZGJLVIJNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.